Enhanced Corneal Absorption and IOP-Lowering Efficacy Compared to ZK118182 Free Acid
ZK118182 isopropyl ester demonstrates significantly greater in vivo intraocular pressure (IOP) reduction compared to its free acid counterpart, ZK118182, at equivalent doses. This differential is attributable to the isopropyl ester prodrug modification designed to enhance corneal absorption [1].
| Evidence Dimension | In vivo IOP reduction efficacy |
|---|---|
| Target Compound Data | ZK118182 isopropyl ester (0.03 µg topical dose) reduces IOP by 46% in monkeys and 20% in rabbits at 2 hours post-dose. |
| Comparator Or Baseline | ZK118182 free acid (same dose and route) produces substantially lower IOP reduction; quantitative data for free acid at this dose not explicitly reported but characterized as 'much more potent effect compared to the free acid.' |
| Quantified Difference | ZK118182 isopropyl ester exhibits a 'much more potent' IOP-lowering effect versus free acid; exact magnitude of difference not numerically specified in available sources. |
| Conditions | Topical ocular administration in normotensive monkey and rabbit models; IOP measurement at 2 hours post-dose. |
Why This Matters
For in vivo ocular hypertension studies, ZK118182 isopropyl ester provides a measurable bioavailability advantage over the free acid, making it the preferred choice for topical IOP research applications.
- [1] Bertin Bioreagent. ZK118182 isopropyl ester (CAT N°: 13673). Product technical datasheet. Available at: https://bertin-bioreagent.cvmh.fr/zk118182-isopropyl-ester/ View Source
